molecular formula C16H15N3OS2 B400798 6-METHYL-N-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

6-METHYL-N-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B400798
M. Wt: 329.4g/mol
InChI Key: DNKGTRFEPXCIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-N-phenyl-4-thien-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4g/mol

IUPAC Name

6-methyl-N-phenyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C16H15N3OS2/c1-10-13(15(20)18-11-6-3-2-4-7-11)14(19-16(21)17-10)12-8-5-9-22-12/h2-9,14H,1H3,(H,18,20)(H2,17,19,21)

InChI Key

DNKGTRFEPXCIDN-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-N-PHENYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of thiourea, acetoacetic ester, and an aldehyde in the presence of a catalyst such as acetic acid . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

the Biginelli reaction is scalable and can be adapted for larger-scale synthesis with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-phenyl-4-thien-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

6-Methyl-N-phenyl-4-thien-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

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